molecular formula C13H19N5O2S B2878340 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 690645-27-3

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2878340
CAS No.: 690645-27-3
M. Wt: 309.39
InChI Key: HVNATGNDDINTNF-UHFFFAOYSA-N
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Description

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a complex organic compound featuring a triazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting from a suitable precursor, such as a hydrazine derivative, the triazole ring can be formed through cyclization reactions under acidic or basic conditions.

    Thioether Formation: The triazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

    Pyrrole Ring Synthesis: The pyrrole ring can be synthesized separately through Paal-Knorr synthesis or other methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or an amine.

    Coupling Reactions: The final step involves coupling the triazole-thioether intermediate with the pyrrole derivative under conditions that facilitate the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s triazole and pyrrole rings are of interest due to their potential bioactivity. These rings are often found in molecules with antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new therapeutics.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the electronic characteristics of the triazole and pyrrole rings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the pyrrole ring might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar pyrrole structure but lacks the triazole ring.

    5-amino-1H-1,2,4-triazole-3-thiol: Contains the triazole and thioether linkage but lacks the pyrrole ring.

Uniqueness

The uniqueness of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone lies in its combination of a triazole ring, a thioether linkage, and a pyrrole ring. This combination provides a versatile scaffold for chemical modifications and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-8-6-10(9(2)18(8)4-5-20-3)11(19)7-21-13-15-12(14)16-17-13/h6H,4-5,7H2,1-3H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNATGNDDINTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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